1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride
Description
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride (CAS: 2460749-62-4) is a bicyclic organic compound featuring a strained oxabicyclohexane scaffold with an aminomethyl group and a carboxylic acid moiety. Safety guidelines for handling include avoiding heat, ignition sources, and ensuring proper ventilation .
Properties
IUPAC Name |
1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c8-3-7-1-4(2-7)5(11-7)6(9)10;/h4-5H,1-3,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGVYKGAYSKCFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2C(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [3+2] cycloaddition reaction involving cyclopropenes and aminocyclopropanes. This reaction is often catalyzed by photoredox catalysts under blue LED irradiation, providing good yields and high diastereoselectivity.
Introduction of Functional Groups: Subsequent functionalization steps introduce the aminomethyl and carboxylic acid groups. This can involve nucleophilic substitution reactions and protection-deprotection strategies to ensure the correct placement of functional groups.
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bioisosterism
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid serves as a saturated bioisostere of the ortho-disubstituted phenyl ring, which is critical in drug design due to its ability to enhance pharmacological properties while maintaining biological activity. This property allows the incorporation of the compound into various drug frameworks, potentially improving solubility and reducing toxicity.
Drug Development
Recent studies have demonstrated that 2-oxabicyclo[2.1.1]hexanes, including derivatives like 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid, have been integrated into the structures of several drugs and agrochemicals, showcasing their versatility in medicinal applications . The ability to modify the substituents on the bicyclic structure allows for systematic exploration in structure-activity relationship (SAR) studies, crucial for optimizing drug efficacy.
Catalysis Methods
Innovative synthetic methods have been developed for constructing 2-oxabicyclo[2.1.1]hexanes from readily available starting materials such as allyl alcohols and arylalkynes through phosphine catalysis combined with energy transfer catalysis . This approach facilitates the rapid assembly of diverse scaffolds with high atom economy, making it an attractive method for medicinal chemists looking to create novel compounds efficiently.
Pharmaceutical Applications
A notable case study involves the synthesis of various 2-oxabicyclo[2.1.1]hexane derivatives that have been biologically validated as effective bioisosteres . These compounds demonstrated enhanced physicochemical properties compared to their phenyl counterparts, indicating their potential for use in developing new therapeutic agents.
Agrochemical Applications
In agrochemistry, 2-oxabicyclo[2.1.1]hexanes have been utilized to create formulations with improved efficacy against pests while minimizing environmental impact . Their incorporation into agrochemical structures has led to products that maintain biological activity while offering better safety profiles.
Comparative Analysis of Applications
| Application Area | Key Benefits | Examples |
|---|---|---|
| Medicinal Chemistry | Enhanced pharmacological properties | Drug candidates with improved solubility |
| Agrochemicals | Reduced environmental impact | Pesticides with lower toxicity |
| Synthesis Techniques | High atom economy and efficiency | Phosphine and energy transfer catalysis |
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can enhance binding affinity and specificity, making it a valuable scaffold for drug development.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bicyclic Compounds
Key Research Findings
Ring Size Impact : Smaller bicyclo[2.1.1]hexane systems exhibit higher ring strain, enhancing reactivity in cycloaddition reactions compared to bicyclo[2.2.2]octane derivatives .
Functional Group Influence: Carboxylic acid derivatives (e.g., target compound) are ideal for conjugation in drug design, while esterified variants (e.g., ethyl 4-amino-2-oxabicyclohexane-1-carboxylate) improve bioavailability . Methanol-substituted analogs (e.g., [1-(aminomethyl)-2-oxabicyclohexan-4-yl]methanol) serve as intermediates for further functionalization .
Safety and Handling : The target compound requires strict adherence to safety protocols (P201, P210) due to thermal sensitivity, whereas esterified derivatives may pose lower risks .
Biological Activity
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride, also referred to by its CAS number 2460749-62-4, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a unique bicyclic structure that can influence its interaction with biological targets, making it an interesting subject for research.
The compound's chemical properties are crucial for understanding its biological activity. Below is a summary of its key physicochemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 193.63 g/mol |
| LogP | -3.09 |
| Polar Surface Area (Ų) | 73 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
These properties suggest that the compound is highly polar, which may affect its solubility and permeability in biological systems.
Research indicates that compounds with the bicyclic structure similar to 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane often act as bioisosteres in medicinal chemistry. These bioisosteric replacements can enhance the pharmacological profile of existing drugs by improving their efficacy or reducing side effects . The incorporation of this scaffold into various bioactive compounds has been explored, leading to improved physicochemical properties and biological activities.
Case Studies and Applications
Recent studies have demonstrated the utility of 2-oxabicyclo[2.1.1]hexane derivatives in drug design:
- Antibacterial Agents : The incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold into antibacterial agents has shown promising results, improving their activity against resistant strains .
- Agrochemicals : Compounds such as fluxapyroxad and boscalid have been modified using this scaffold to enhance their fungicidal properties .
- Lipid-Lowering Agents : The modification of lomitapide with this bicyclic structure has resulted in improved lipid-lowering efficacy, showcasing its potential in treating hyperlipidemia .
Structure-Activity Relationship (SAR)
The structure-activity relationship of 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane has been a focal point in recent research. By systematically varying substituents on the bicyclic core, researchers have been able to elucidate how changes affect biological activity:
- Hydrophobicity : Modifications that increase hydrophobicity generally improve membrane permeability but may reduce solubility.
- Functional Groups : The presence of amine and carboxylic acid groups appears to enhance binding affinity to certain biological targets, such as enzymes involved in metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
